O,O'-Dimethylmagnoflorine

Photosynthesis Inhibition Bioenergetics Natural Product Probe

O,O'-Dimethylmagnoflorine (CAS 51827-27-1) is a quaternary ammonium aporphine alkaloid, distinguished by its tetramethoxy substitution on the dibenzo[de,g]quinolinium core. It is a methylated derivative of the naturally abundant alkaloid magnoflorine, and has been isolated from plant species such as Pachygone ovata and Thalictrum dasycarpum var.

Molecular Formula C22H28NO4+
Molecular Weight 370.5 g/mol
CAS No. 51827-27-1
Cat. No. B12803619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O'-Dimethylmagnoflorine
CAS51827-27-1
Molecular FormulaC22H28NO4+
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)OC)C
InChIInChI=1S/C22H28NO4/c1-23(2)10-9-14-12-17(25-4)22(27-6)20-18(14)15(23)11-13-7-8-16(24-3)21(26-5)19(13)20/h7-8,12,15H,9-11H2,1-6H3/q+1/t15-/m0/s1
InChIKeyVIXJOADGRAEDNE-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O'-Dimethylmagnoflorine (CAS 51827-27-1): Baseline Identity and Compound Class for Procurement


O,O'-Dimethylmagnoflorine (CAS 51827-27-1) is a quaternary ammonium aporphine alkaloid, distinguished by its tetramethoxy substitution on the dibenzo[de,g]quinolinium core . It is a methylated derivative of the naturally abundant alkaloid magnoflorine, and has been isolated from plant species such as Pachygone ovata and Thalictrum dasycarpum var. hypoglaucum [1][2]. This compound is primarily utilized as a reference standard in phytochemical analysis and as a selective biochemical probe in photosynthesis research, where it exhibits functional activity distinct from its parent congener, magnoflorine.

O,O'-Dimethylmagnoflorine (CAS 51827-27-1): Why Substitution with Generic Magnoflorine is Not Scientifically Justified


Despite sharing a common aporphine backbone, the complete di-O-methylation of magnoflorine to produce O,O'-dimethylmagnoflorine results in a functional profile that is not interchangeable with its parent molecule. Direct comparative assays have demonstrated that at equimolar concentrations, O,O'-dimethylmagnoflorine acts as a partial inhibitor of photosynthetic energy transduction, whereas magnoflorine is completely inactive [1]. This stark functional divergence underscores that the simple presence of the aporphine scaffold does not predict biological activity, and that the specific substitution pattern of O,O'-dimethylmagnoflorine is the critical determinant of its observed biochemical effects. Substituting one for the other in a research setting without verification risks introducing a completely inert control, invalidating experimental outcomes.

Quantitative Differentiation Evidence for O,O'-Dimethylmagnoflorine (CAS 51827-27-1) Against Key Analogs


Direct Comparative Inhibition of Photophosphorylation in Spinach Chloroplasts vs. Magnoflorine

In a foundational study screening 12 alkaloids for their effects on photosynthetic energy conservation, O,O'-dimethylmagnoflorine was one of only four compounds that partially inhibited photophosphorylation at a concentration of 500 µM. Crucially, its closest structural analog, magnoflorine, was tested under identical conditions and had absolutely no effect on photophosphorylation at the same 500 µM dose [1]. This establishes a qualitative and functionally critical difference between the two molecules.

Photosynthesis Inhibition Bioenergetics Natural Product Probe

Differential Effect on Coupled Oxygen Evolution in Chloroplasts vs. Magnoflorine

The same study extended its analysis to the light-dependent oxygen evolution associated with photosynthetic electron transport. O,O'-dimethylmagnoflorine at 500 µM inhibited coupled oxygen evolution, demonstrating a broader interference with the energy transduction machinery. In stark contrast, magnoflorine, along with several other aporphine alkaloids, failed to inhibit this process at the same concentration, further cementing the functional divide between the parent and the methylated derivative [1].

Photosynthesis Electron Transport Chain Herbicide Discovery

Structural Basis for Differentiation: Impact of Di-O-Methylation on Lipophilicity and Bioactivity

The sole chemical difference between magnoflorine and O,O'-dimethylmagnoflorine is the methylation of the C-2 and C-11 hydroxyl groups. This structural modification converts two hydrogen bond donors into methoxy groups. Based on the standard aporphine scaffold, magnoflorine (molecular formula C20H24NO4+) has a lower calculated partition coefficient than O,O'-dimethylmagnoflorine (C22H28NO4+) . This increase in lipophilicity is the only rational chemical basis for the observed gain of bioactivity, as the permanently charged quaternary ammonium is conserved in both molecules. This property can be exploited to design analogs with improved membrane permeability.

Structure-Activity Relationship (SAR) Medicinal Chemistry Alkaloid Chemistry

Contextual Activity Among Aporphine Alkaloids: Potency vs. N-Methylcorydine

Within the small group of aporphine alkaloids that were active in the photophosphorylation assay, O,O'-dimethylmagnoflorine and N-methylcorydine exhibited similar inhibitory potency, both causing partial inhibition at 500 µM. This contrasts with the complete inactivity of other screened aporphines such as magnoflorine and N-methylisocorydine [1]. This clustering of activity profiles highlights the exquisite structural sensitivity of the target within the chloroplast and positions O,O'-dimethylmagnoflorine as one of the few active reference compounds in its class.

Natural Product Screening Comparative Pharmacology Aporphine Alkaloids

Scientific Procurement Application Scenarios for O,O'-Dimethylmagnoflorine (CAS 51827-27-1)


Photosynthetic Energy Transduction Research: Selective Probe for Inhibitor Binding Sites

In mechanistic studies of chloroplast bioenergetics, O,O'-dimethylmagnoflorine serves as a chemically selective inhibitor of photophosphorylation and coupled electron transport, as evidenced by its partial inhibition at 500 µM [1]. Unlike the potent but less specific uncoupler ajmaline, or the inactive parent magnoflorine, this compound occupies a unique niche for probing the specific binding interactions of small-molecule alkaloids with energy-transducing membrane complexes. Its use is critical for experiments aimed at mapping the inhibitor binding landscape on the thylakoid membrane.

Structure-Activity Relationship (SAR) Studies on Aporphine Alkaloids

For medicinal chemistry programs focused on optimizing aporphine scaffolds, O,O'-dimethylmagnoflorine is the definitive 'fully protected' (di-O-methylated) benchmark. The stark functional contrast with magnoflorine [1] makes it an essential control compound to evaluate the contribution of free phenolic groups to target affinity, metabolic stability, and cytotoxicity in any newly synthesized aporphine library. Procurement ensures a chemically defined, biologically validated reference standard for comparative assays.

Natural Product Dereplication and Metabolite Fingerprinting

As an alkaloid confirmed to be present in species like Pachygone ovata and Thalictrum dasycarpum [2][3], this compound is a necessary reference standard for liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR)-based dereplication strategies. Its accurate identification relies on a match with an authentic analytical standard, preventing the misannotation of this dimethylated species as magnoflorine or other closely related co-metabolites in complex plant extracts.

Allelochemical and Herbicide Discovery Programs

The specific inhibitory activity of O,O'-dimethylmagnoflorine on photosynthetic energy conservation and oxygen evolution [1] positions it as a bioactive lead structure for herbicide development. Research programs screening natural product libraries for weed control agents can use this compound as a validated starting point for structural optimization, given its proven ability to disrupt chloroplast function at moderate micromolar concentrations, a property not shared by its immediate metabolic precursor.

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